2-Bromooxazol-5-amine

Regioselective synthesis Directed ortho-metalation Oxazole C–H functionalization

Medicinal chemistry programs targeting kinase and β-catenin/Wnt pathways require regioisomerically pure oxazole building blocks to avoid SAR-confounding impurities. 2-Bromooxazol-5-amine (CAS 1934468-35-5) is the exclusive C2-bromo regioisomer-free of 4- or 5-bromo contamination-ensuring unambiguous structure-activity data. • Orthogonal reactivity: C2-Br enables Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); C5-NH₂ permits amidation, sulfonylation, or urea formation without protecting groups. • Validated in DGAT1 inhibitor and CDK inhibitor programs; compatible with parallel synthesis workflows. • Low molecular weight (162.97 g/mol) and dual functionality support fragment-based and diversity-oriented synthesis.

Molecular Formula C3H3BrN2O
Molecular Weight 162.97 g/mol
Cat. No. B12946852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromooxazol-5-amine
Molecular FormulaC3H3BrN2O
Molecular Weight162.97 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)Br)N
InChIInChI=1S/C3H3BrN2O/c4-3-6-1-2(5)7-3/h1H,5H2
InChIKeyLGNHJDUFIRZVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromooxazol-5-amine: A Dual-Functional C2-Brominated 5-Aminooxazole Building Block for Orthogonal Synthetic Elaboration


2-Bromooxazol-5-amine (CAS 1934468-35-5; IUPAC: 2-bromo-1,3-oxazol-5-amine) is a low-molecular-weight (162.97 g/mol) heteroaromatic building block belonging to the 5-aminooxazole class . It features two synthetically orthogonal functional groups: a bromine atom at the C2 position enabling palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Negishi), and a primary amine at C5 permitting amidation, diazotization, urea/thiourea formation, and condensation chemistry [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting kinases, β-catenin/Wnt pathway modulators, and DGAT1 inhibitors [2]. Unlike its regioisomer 5-bromooxazol-2-amine (CAS 1418740-53-0), the C2-bromine/C5-amine arrangement places the halogen at the more electronically activated position of the oxazole ring, with distinct consequences for metalation-based synthesis and cross-coupling reactivity [3].

Why 2-Bromooxazol-5-amine Cannot Be Simply Replaced by Its Regioisomers or Other 2-Halooxazole Analogs in Synthesis and Screening


The regioisomeric pair 2-bromooxazol-5-amine (C2-Br, C5-NH2) and 5-bromooxazol-2-amine (C2-NH2, C5-Br) are not functionally interchangeable. The oxazole ring exhibits position-dependent electronic character: C2 is inherently more acidic (pKa of conjugate acid ~0.8; deprotonation occurs preferentially at C2) and more electrophilic than C5 [1]. This electronic asymmetry directly governs metalation regiochemistry, cross-coupling reactivity, and the compound's behavior in biological contexts. The 2-bromo substituent is activated by the adjacent ring oxygen and nitrogen atoms, affording faster oxidative addition in Pd-catalyzed couplings compared to 4- or 5-bromooxazoles [2]. Additionally, the 5-amino group in 2-bromooxazol-5-amine participates in a vinylogous amide-like conjugation with the oxazole π-system, a resonance arrangement absent in 2-amino-substituted regioisomers, altering hydrogen-bonding capacity, metabolic stability, and the scope of accessible fused heterocycles via recyclization chemistry [3]. Generic substitution by 2-chlorooxazol-5-amine is further precluded by the significantly lower reactivity of aryl chlorides versus aryl bromides in cross-coupling (C–Br bond dissociation energy ~71 kcal/mol vs. C–Cl ~84 kcal/mol) [4]. The quantitative evidence below substantiates these differentiation claims.

2-Bromooxazol-5-amine: Quantitative Differentiation Evidence Against Closest Analogs and Regioisomers


Regioselective Lithiation-Bromination: Exclusive C2 Isomer Formation vs. Statistical or C4-Favoring Mixtures

The Solomin et al. (2019) study demonstrated that direct regiocontrolled lithiation of oxazole substrates followed by electrophilic bromine quench led exclusively to the target 2-bromooxazole isomer, with no detectable 4- or 5-bromo contaminants by NMR or LCMS [1]. This contrasts sharply with electrophilic bromination conditions, where for 5-substituted oxazoles, the C4:C2 bromination ratio is approximately 5:1 under DMF solvent conditions, as reported by Williams et al. (2007) [2]. Thus, synthesizing a C2-brominated-5-substituted oxazole via direct electrophilic bromination is disfavored, making pre-formed 2-Bromooxazol-5-amine a uniquely enabling building block when the C2 bromination pattern is required for downstream chemistry.

Regioselective synthesis Directed ortho-metalation Oxazole C–H functionalization

Quantum Chemically Predicted Reactivity Order: 2-Substituted > 5-Substituted > 4-Substituted Oxazoles Toward Electrophilic Attack

Hosseinzadeh et al. (2016) performed DFT calculations at the B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels on a series of 2-, 4-, and 5-substituted oxazole derivatives and computed Fukui function (f_k−) values as local reactivity descriptors for electrophilic attack [1]. Across the studied substituent range (covering both electron-donating and electron-withdrawing groups), the predicted reactivity sequence was consistently 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles. This positions 2-Bromooxazol-5-amine (bromine at the most reactive 2-position) as intrinsically more electrophilically activated than its regioisomer 5-Bromooxazol-2-amine or any 4-bromo congener.

DFT reactivity descriptors Fukui function Oxazole electrophilicity Computational chemistry

Differential pKa-Guided Metalation: C2 Position Deprotonation Enables Selective Functionalization Not Accessible at C5

Menche et al. (2023) established that selective halogenation at C2 vs. C5 of the oxazole ring can be achieved through a sequential deprotonation strategy exploiting the different pKa values of these positions [1]. While absolute pKa values for each C–H bond were not individually tabulated, the oxazole conjugate acid has a pKa of 0.8, and deprotonation is known to occur preferentially at C2 [2]. This intrinsic acidity difference enables the directed synthesis of 2-metallated oxazole intermediates that react with electrophilic halogen sources to produce 2-halooxazoles with high fidelity. The practical consequence is that 2-Bromooxazol-5-amine can be accessed via a C2-selective deprotonation/bromination sequence on a pre-formed 5-aminooxazole scaffold, whereas the analogous C5-selective bromination to produce 5-Bromooxazol-2-amine requires a fundamentally different synthetic strategy.

C–H metalation pKa-directed deprotonation Sequential halogenation Oxazole metalation

5-Aminooxazole Recyclization Chemistry: Access to Fused Heterocyclic Scaffolds Unavailable from 2-Aminooxazole Regioisomers

Shablykin et al. (2023) comprehensively reviewed the recyclization chemistry of 5-amino-1,3-oxazoles bearing electron-withdrawing groups, demonstrating that these substrates undergo nucleophilic attack at either the C2 or C5 position leading to diverse fused heterocyclic products including pyrrolo[1,2-a]imidazoles, pyrazolo-triamines, pyrimidinones, and oxazolo[5,4-d]pyrimidines [1]. The presence of the electron-withdrawing bromine at C2 in 2-Bromooxazol-5-amine activates the oxazole ring toward these recyclization pathways while also providing a synthetic handle for pre- or post-recyclization cross-coupling. This dual reactivity — electrophilic activation plus a cross-coupling-competent halogen — is not available in non-halogenated 5-aminooxazoles or in 2-aminooxazole regioisomers where the amine occupies the position that would otherwise serve as the electrophilic center for recyclization.

Recyclization 5-Aminooxazole Fused heterocycles Diversity-oriented synthesis

C–Br vs. C–Cl Bond Dissociation Energy Differential: Rationale for Preferring Bromo Over Chloro Analog in Cross-Coupling Applications

The C–Br bond dissociation energy (BDE) in aromatic systems is approximately 71 kcal/mol, compared to ~84 kcal/mol for C–Cl bonds [1]. This ~13 kcal/mol difference translates to significantly faster oxidative addition rates with Pd(0) catalysts for aryl bromides versus aryl chlorides. While no direct kinetic comparison has been published specifically for 2-Bromooxazol-5-amine versus 2-Chlorooxazol-5-amine, the general principle is well-established: aryl bromides typically undergo Suzuki–Miyaura coupling at 60-80 °C with standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts, whereas the corresponding aryl chlorides often require specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures (100-120 °C) to achieve comparable conversion [2]. The Solomin et al. (2019) study demonstrated efficient Suzuki–Miyaura coupling of 2-bromooxazole building blocks with aryl boronic acids under parallel synthesis conditions using standard Pd catalysts, implying practical reactivity advantages over the chloro analog [3].

Aryl halide reactivity Bond dissociation energy Oxidative addition Pd-catalyzed cross-coupling

Structural Orthogonality: Dual C2-Br/C5-NH2 Functionality vs. Mono-Functional Comparators

2-Bromooxazol-5-amine possesses two chemically orthogonal reactive sites on a minimal heterocyclic scaffold (MW 162.97, only three carbon atoms). The C2-bromine participates in Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig amination, Negishi, Stille), while the C5-amine undergoes amidation, sulfonylation, reductive amination, diazotization, urea/thiourea formation, and Schiff base condensation [1]. By contrast, 2-Bromooxazole (CAS 125533-82-6, MW 147.96) lacks the amine handle entirely, and Oxazol-5-amine (unsubstituted at C2) lacks the cross-coupling handle. The DGAT1 inhibitor program by Kim et al. (2013) exploited precisely this dual reactivity: 2-aminooxazole amides (accessed via the 5-amino group) were further elaborated through the C2 position, with bromo-substituted variants serving as key intermediates [2]. No quantitative head-to-head comparison of synthetic step count or overall yield is published, but the structural orthogonality enables a minimum two-step sequential diversification (C5-NH2 derivatization → C2-Br cross-coupling, or vice versa) that is impossible with mono-functional analogs.

Orthogonal functional groups Building block versatility Sequential derivatization Medicinal chemistry

2-Bromooxazol-5-amine: Optimal Deployment Scenarios for Research Procurement Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Sequential C5-NH2 and C2-Aryl Diversification

When building a compound library around a 2,5-disubstituted oxazole scaffold, 2-Bromooxazol-5-amine enables a two-step diversification protocol: first, functionalize the C5-amine via amidation, sulfonylation, or reductive amination; second, introduce aryl/heteroaryl diversity at C2 via Suzuki–Miyaura coupling. As demonstrated by the Solomin et al. (2019) study, 2-bromooxazoles are competent Suzuki partners under parallel synthesis conditions, and the C5-amine can be derivatized without protecting group manipulation [1]. This scenario is directly validated by the DGAT1 inhibitor program wherein 2-aminooxazole amides were elaborated into potent lead compounds [2]. The exclusive C2-regioselectivity of the commercial building block (no isomeric contamination) is critical here, as the presence of even 5% 4-bromo or 5-bromo impurity would generate regioisomeric products that confound SAR interpretation.

Diversity-Oriented Synthesis Exploiting 5-Aminooxazole Recyclization to Fused Heterocycles

Research groups engaged in diversity-oriented synthesis (DOS) or biology-oriented synthesis (BIOS) can leverage the unique recyclization chemistry of 5-aminooxazoles bearing electron-withdrawing C2 substituents. As comprehensively reviewed by Shablykin et al. (2023), 5-aminooxazoles with EWG at C4 (analogous to C2-Br in electronic effect) undergo recyclization to yield pyrrolo[1,2-a]imidazoles, pyrazolo[3,4-b]pyridines, oxazolo[5,4-d]pyrimidines, and other privileged scaffolds [3]. The C2-bromine can be retained through the recyclization for subsequent cross-coupling, or eliminated to generate a new functional group. This dual-pathway strategy is inaccessible with the 2-amino regioisomer and is not feasible with non-halogenated 5-aminooxazoles, providing a procurement rationale for 2-Bromooxazol-5-amine over its closest analogs.

Kinase Inhibitor and β-Catenin Modulator Programs Requiring C2-Functionalized Oxazole Cores

Patent literature identifies oxazole compounds with specific C2 and C5 substitution patterns as inhibitors of cyclin-dependent kinases (CDKs) and as β-catenin/Wnt pathway modulators [4] [5]. 2-Bromooxazol-5-amine provides the core substitution pattern (C2-bromine, C5-amine) that maps directly onto the pharmacophore requirements of these target classes. The C2-bromine serves as a versatile diversification point for introducing aryl, heteroaryl, or amino substituents via Pd-catalyzed coupling, while the C5-amine can be elaborated to amides, ureas, or sulfonamides to optimize target engagement and pharmacokinetic properties. The higher intrinsic reactivity of the C2 position toward electrophilic activation (as predicted by DFT calculations [6]) may translate to favorable binding interactions in kinase hinge-region recognition motifs.

Agrochemical and Crop Protection Research Requiring Regiochemically Defined Halogenated Oxazole Intermediates

The Solomin et al. (2019) paper explicitly notes that bromooxazole building blocks are exploited in agrochemistry [1]. 2-Bromooxazol-5-amine, with its low molecular weight (162.97 g/mol), favorable physical properties, and dual orthogonal functionality, is a suitable intermediate for designing fungicidal, herbicidal, or insecticidal oxazole-containing active ingredients. The C5-amine allows introduction of hydrogen-bond-donor/acceptor motifs important for target binding, while the C2-bromine enables late-stage diversification to optimize physicochemical properties (log P, solubility, metabolic stability). The exclusive C2-regioselectivity of the commercial building block ensures that agrochemical lead optimization is not confounded by regioisomeric impurities, a consideration that is paramount under Good Laboratory Practice (GLP) regulations governing agrochemical development.

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